7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method involves the reaction of 4-chlorobenzaldehyde with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) to form the quinazolinone core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Halogen substitution reactions can occur at the chloro positions, leading to the formation of various substituted quinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and quinazoline-2,4-dione derivatives .
Scientific Research Applications
7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4-dione: Lacks the chloro substituents but shares the core structure.
4-Chloroquinazoline-2,4-dione: Similar structure but with only one chloro substituent.
3-(4-Chlorophenyl)quinazoline-2,4(1H,3H)-dione: Similar structure but without the 7-chloro substituent.
Uniqueness
7-Chloro-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of both chloro substituents, which may enhance its biological activity and specificity compared to other quinazolinone derivatives .
Properties
CAS No. |
61680-20-4 |
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Molecular Formula |
C14H8Cl2N2O2 |
Molecular Weight |
307.1 g/mol |
IUPAC Name |
7-chloro-3-(4-chlorophenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-8-1-4-10(5-2-8)18-13(19)11-6-3-9(16)7-12(11)17-14(18)20/h1-7H,(H,17,20) |
InChI Key |
XYKGMDXEUIKMSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C=C(C=C3)Cl)NC2=O)Cl |
Origin of Product |
United States |
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